molecular formula C12H12N2 B3033235 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole CAS No. 1007074-30-7

3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole

Cat. No.: B3033235
CAS No.: 1007074-30-7
M. Wt: 184.24 g/mol
InChI Key: PSGVQFVNFATFMX-UHFFFAOYSA-N
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Description

Classification and Structural Characteristics within Heterocyclic Compound Families

3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole is classified as a heterocyclic compound. numberanalytics.com Heterocycles are a broad class of organic molecules that contain at least one atom other than carbon within a ring structure. numberanalytics.com Specifically, this compound belongs to the azole family, a group of five-membered heterocyclic compounds containing at least one nitrogen atom. The pyrazole (B372694) ring itself is a five-membered aromatic ring composed of three carbon atoms and two adjacent nitrogen atoms. numberanalytics.comwikipedia.orgmdpi.com

The structural architecture of this compound is characterized by the fusion of a 2,3-dihydro-1H-indene group to the 3-position of a 1H-pyrazole ring. The indene (B144670) portion consists of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, providing a rigid, bicyclic hydrocarbon framework. The pyrazole ring, with its two nitrogen atoms, introduces sites for hydrogen bonding and potential coordination with biological targets. wikipedia.org The planarity of the pyrazole ring contrasts with the non-planar, saturated five-membered ring of the indane moiety. This combination of aromatic and aliphatic features contributes to its distinct three-dimensional shape and physicochemical properties.

Below is a table summarizing the key structural features of this compound:

FeatureDescription
Core Heterocycle Pyrazole
Fused System 2,3-dihydro-1H-indene (Indane)
Molecular Formula C12H12N2
Key Functional Groups Pyrazole NH, Aromatic Ring

Historical Context and Emerging Significance of Pyrazole-Indene Scaffolds in Medicinal Chemistry

The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. wikipedia.org Historically, pyrazole synthesis was achieved through the reaction of acetylene (B1199291) and diazomethane, a method developed by Hans von Pechmann in 1898. wikipedia.org Since their discovery, pyrazole derivatives have become a cornerstone in medicinal chemistry due to their wide range of biological activities. researchgate.netnih.govglobalresearchonline.net Pyrazoles are found in numerous commercially available drugs, highlighting their importance as a "privileged scaffold" in drug design. nih.govnih.gov

The fusion of a pyrazole ring with other cyclic systems, such as the indene scaffold, is a more recent area of exploration. The rationale behind creating such hybrid molecules is to combine the pharmacological properties of both parent structures, potentially leading to novel therapeutic agents with enhanced efficacy or unique mechanisms of action. The indene framework itself is present in various biologically active compounds and provides a lipophilic character that can influence a molecule's ability to cross cell membranes.

The emerging significance of pyrazole-indene scaffolds lies in their potential to interact with a variety of biological targets. Research has shown that pyrazole-containing compounds can exhibit a wide spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comontosight.ai The incorporation of the indene moiety can modulate these activities and introduce new pharmacological profiles. For instance, indenopyrazole analogues have been investigated as potential tubulin polymerization inhibitors for cancer therapy. nih.gov

Overview of Current Research Landscape Pertaining to this compound and its Structural Analogs

The current research landscape for this compound and its structural analogs is primarily focused on the synthesis of new derivatives and the evaluation of their biological activities. mdpi.com Scientists are actively exploring modifications to both the pyrazole and indene rings to understand structure-activity relationships (SAR). researchgate.net

Key areas of investigation include:

Anticancer Activity: A significant portion of research is dedicated to the development of pyrazole-based compounds as anticancer agents. nih.govmdpi.com For example, a series of indenopyrazoles were designed and synthesized as potential tubulin polymerization inhibitors, demonstrating potent activity against various tumor cell lines. nih.gov

Enzyme Inhibition: Pyrazole derivatives are being studied as inhibitors of various enzymes. For instance, they have been investigated as inhibitors of epidermal growth factor receptors (EGFRs) for cancer treatment and as monoamine oxidase (MAO) inhibitors for neurological disorders. nih.govnih.gov

Antimicrobial and Anti-inflammatory Properties: The broad biological activity of pyrazoles extends to antimicrobial and anti-inflammatory effects. nih.govmdpi.com Research continues to explore new pyrazole derivatives for these applications.

The synthesis of these complex molecules often involves multi-step reaction sequences. ontosight.ai Modern synthetic methodologies, including flow chemistry, are being employed to improve the efficiency and scalability of these processes. mdpi.com The characterization of these newly synthesized compounds relies on a variety of analytical techniques, including NMR spectroscopy and mass spectrometry, to confirm their structures. nih.gov

The table below provides a snapshot of the research areas and findings for structural analogs of this compound:

Research AreaKey Findings
Anticancer Indenopyrazole analogues inhibit tubulin polymerization and induce apoptosis in tumor cells. nih.gov
Enzyme Inhibition Pyrazole derivatives show potential as EGFR tyrosine kinase inhibitors and MAO inhibitors. nih.govnih.gov
Antimicrobial Various pyrazole derivatives exhibit significant antibacterial and antifungal activities. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-9-4-5-11(8-10(9)3-1)12-6-7-13-14-12/h4-8H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGVQFVNFATFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Transformative Strategies for 3 2,3 Dihydro 1h Inden 5 Yl 1h Pyrazole and Its Derivatives

Cyclization Reactions and Precursor Chemistry

Approaches Involving α,β-Unsaturated Ketones and Hydrazines

A prevalent and classic method for pyrazole (B372694) synthesis is the reaction between α,β-unsaturated ketones and hydrazines. researchgate.netnih.govacs.org This approach first forms a pyrazoline intermediate through a cyclocondensation reaction, which is subsequently oxidized to the aromatic pyrazole. beilstein-journals.orgresearchgate.net The reaction of α,β-unsaturated aldehydes and ketones with hydrazine (B178648) derivatives is one of the most popular methods for synthesizing pyrazolines, which are precursors to pyrazoles. researchgate.net

For the synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole, a key intermediate would be an α,β-unsaturated ketone bearing the 2,3-dihydro-1H-inden-5-yl moiety. This can be prepared through a Claisen-Schmidt condensation of 5-acetylindane (B1361556) with an appropriate aldehyde. The subsequent reaction of this chalcone-like intermediate with hydrazine hydrate (B1144303) would lead to the formation of the corresponding pyrazoline, which can then be aromatized to the target pyrazole. nih.gov

The reaction mechanism involves the initial nucleophilic attack of hydrazine on the carbonyl carbon of the α,β-unsaturated ketone, followed by an intramolecular Michael addition to form the pyrazoline ring. researchgate.net The regioselectivity of this reaction is influenced by the substituents on both the unsaturated ketone and the hydrazine derivative. nih.govnih.gov

Table 1: Examples of Pyrazole Synthesis from α,β-Unsaturated Ketones
α,β-Unsaturated KetoneHydrazine DerivativeProductReference
ChalconeHydrazine hydrate3,5-Diaryl-1H-pyrazole nih.gov
β-ArylchalconesHydrogen peroxide, then hydrazine hydrate3,5-Diaryl-1H-pyrazoles nih.gov
Isoxazolyl chalconesSemicarbazideDihydropyrazole-1-carboxamides nih.gov
α,β-Unsaturated ketonesPhenyl hydrazine hydrochloridePyrazoles substituted by thiophene (B33073) moiety nih.gov

Multi-component Reaction Pathways

Multi-component reactions (MCRs) have gained significant attention in the synthesis of pyrazole derivatives due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. nih.govmdpi.com These reactions involve the combination of three or more starting materials in a one-pot process to form a complex product. mdpi.com

Several MCRs have been developed for the synthesis of pyrazoles. A common strategy involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For instance, a four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aromatic aldehyde, and malononitrile (B47326) can yield highly substituted pyrano[2,3-c]pyrazoles. researchgate.netnih.gov The versatility of MCRs allows for the incorporation of the indane moiety by using 5-indancarbaldehyde as one of the components.

MCRs offer a greener alternative to traditional multi-step syntheses, often proceeding under mild conditions and sometimes in environmentally friendly solvents like water or ethanol. researchgate.netacs.org

Functionalization and Derivatization Techniques

Following the construction of the pyrazole core, further functionalization and derivatization are often necessary to explore structure-activity relationships and develop compounds with specific properties. These techniques can introduce a wide array of substituents and create complex molecular architectures.

Regioselective and Diastereoselective Synthesis

Controlling the regioselectivity in pyrazole synthesis is crucial, as different isomers can exhibit distinct biological activities. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two regioisomeric pyrazoles. mdpi.com The regiochemical outcome is often influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions. beilstein-journals.org For example, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved through the condensation of 1,3-diketones with arylhydrazines at room temperature. mdpi.com

While the synthesis of this compound itself does not involve stereocenters on the pyrazole ring, the synthesis of its derivatives could involve diastereoselective reactions, particularly when introducing substituents on the indane ring or creating fused heterocyclic systems.

Incorporation of Diverse Substituents and Hybrid Architectures

The pyrazole scaffold provides multiple sites for the introduction of various substituents, which can significantly modulate the compound's properties. researchgate.netnih.gov The nitrogen atoms of the pyrazole ring can be alkylated or arylated, and the carbon atoms can be functionalized through various reactions, including halogenation, nitration, and cross-coupling reactions. nih.gov

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has been applied to pyrazole chemistry to create novel compounds with potentially enhanced or synergistic activities. mdpi.comresearchgate.netnih.gov For example, pyrazole moieties have been linked to other heterocyclic rings like tetrazole, pyridine, and indole (B1671886) to create hybrid architectures. mdpi.comresearchgate.netnih.gov This approach could be used to synthesize derivatives of this compound linked to other bioactive scaffolds.

Table 2: Examples of Hybrid Pyrazole Architectures
Hybrid ScaffoldSynthetic ApproachPotential ApplicationReference(s)
Pyrazole-TetrazoleCyclization of nitriles with sodium azidePharmacology mdpi.comresearchgate.netmdpi.com
Pyrazole-PyridineCondensation and cyclization reactionsAnticancer nih.gov
Pyrazole-IndoleHydrazinolysis of pyrazole carboxylatesCytotoxic agents nih.gov
Pyrazole-QuinoxalineMulti-step synthesisAnticancer nih.gov

Green Chemistry Approaches in Synthetic Design

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for pyrazole derivatives. nih.govbenthamdirect.comresearchgate.net Green chemistry principles, such as the use of greener solvents, catalysts, and energy sources, are being increasingly incorporated into synthetic design. nih.govresearchgate.net

Methodologies that align with green chemistry principles for pyrazole synthesis include:

Solvent-free reactions: Performing reactions in the absence of a solvent, often with the aid of grinding or microwave irradiation, reduces waste and environmental impact. researchgate.net

Aqueous media: Utilizing water as a solvent is a key aspect of green chemistry, and several methods for pyrazole synthesis in aqueous media have been reported. researchgate.netthieme-connect.com

Microwave and ultrasound irradiation: These alternative energy sources can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. researchgate.netnih.gov

Use of recyclable catalysts: Employing heterogeneous or recyclable catalysts minimizes waste and improves the sustainability of the process. nih.gov

These green approaches are applicable to the synthesis of this compound and its derivatives, offering more sustainable and efficient routes to these valuable compounds. benthamdirect.com

Solvent Selection and Catalytic Systems (e.g., Polyethylene Glycol (PEG-400), Bleaching Earth Clay)

Modern synthetic strategies for pyrazole derivatives often employ green solvents and catalysts to minimize environmental impact. Polyethylene Glycol (PEG-400) and Bleaching Earth Clay (BEC) have emerged as effective components in such syntheses.

Polyethylene Glycol (PEG-400):

PEG-400 is a non-toxic, thermally stable, and inexpensive hydrophilic polymer that serves as an efficient and recyclable reaction medium. semanticscholar.orgnih.gov Its high solubility in water and various organic solvents, contrasted with its insolubility in less polar solvents, facilitates easy product separation and solvent recovery. semanticscholar.org In the context of pyrazole synthesis, PEG-400 has been successfully used as a solvent in the base-catalyzed treatment of chalcones with hydrazines to form pyrazolines, which are precursors to pyrazoles. nih.gov For instance, the synthesis of 1-cinnamoyl-2-pyrazoline derivatives has been achieved by reacting chalcones with cinnamoyl hydrazide using a catalytic amount of acetic acid in PEG-400. jacsdirectory.com This method offers advantages like simple work-up procedures, high product yields, and shorter reaction times. jacsdirectory.com While not specifically detailing the synthesis of this compound, these methodologies demonstrate the utility of PEG-400 for creating the core pyrazole structure from appropriate precursors. nih.govjacsdirectory.com

Bleaching Earth Clay (BEC):

Bleaching earth clay, particularly at a basic pH of 12.5, acts as a novel, reusable, and efficient heterogeneous base catalyst for various organic transformations. acgpubs.org This naturally occurring clay possesses unique physical and chemical properties, including shape selectivity and thermal stability. acgpubs.org The combination of BEC with PEG-400 creates a potent green catalytic system for synthesizing complex heterocyclic compounds. chemmethod.comresearchgate.net Notably, this system has been employed to synthesize a series of novel pyrazol-4-yl-dihydro-1H-inden-1-one derivatives. chemmethod.comresearchgate.netresearchgate.net The reaction involves the condensation of pyrazole-4-carboxaldehyde with 1-indanone, catalyzed by BEC in a PEG-400 medium. This approach highlights a direct link between the pyrazole and indene (B144670) ring systems, which is central to the structure of this compound. The use of this catalytic system offers significant benefits, including operational simplicity, high yields, recyclability of the solvent and catalyst, and the avoidance of volatile or toxic organic solvents. acgpubs.orgresearchgate.net

Table 1: Application of Green Catalytic Systems in the Synthesis of Related Pyrazole and Indenone Derivatives
Reaction TypeCatalyst/Solvent SystemKey AdvantagesProduct TypeYieldReference
Knoevenagel CondensationBleaching Earth Clay (pH 12.5) / PEG-400High efficiency, reusability, environmentally benign7-Hydroxy 4-Styryl Coumarin (B35378) DerivativesGood to excellent acgpubs.org
CyclizationAcetic Acid / PEG-400Simple work-up, shorter reaction time, no expensive catalyst1-Cinnamoyl-2-Pyrazoline DerivativesHigh jacsdirectory.com
Three-Component ReactionPEG-400 / WaterMild conditions, good yields, environmentally friendlyPyrazolo[3,4-b]pyridin-6(7H)-one DerivativesNot specified semanticscholar.orgnih.gov
Condensation ReactionBleaching Earth Clay (pH 12.5) / PEG-400Green, recyclable, efficientPyrazol-4-yl- dihydro-1H-inden-1-one DerivativesGood to moderate chemmethod.comresearchgate.net

Analytical Characterization Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound and its derivatives rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a cornerstone for the structural elucidation of pyrazole derivatives. nih.gov Both ¹H and ¹³C NMR provide critical data for confirming the desired structure.

¹H NMR: In pyrazole rings, the chemical shifts of the protons are characteristic. For N-H pyrazoles, the proton at the C4 position typically appears as a singlet, while the C3-H and C5-H protons also give distinct signals. d-nb.info The protons of the 2,3-dihydro-1H-indene moiety would present as multiplets or triplets for the methylene (B1212753) groups (C1, C2, C3) and singlets or doublets for the aromatic protons. nih.gov The coupling patterns between adjacent protons are invaluable for confirming the substitution pattern on both the pyrazole and indene rings. nih.gov

¹³C NMR: The carbon chemical shifts provide further structural confirmation. cdnsciencepub.com In the pyrazole ring, the carbons attached to nitrogen (C3 and C5) are typically deshielded compared to the C4 carbon. cdnsciencepub.comnih.gov The chemical shifts of the dihydroindene carbons would also appear in predictable regions, with the aromatic carbons appearing downfield (around 120-145 ppm) and the aliphatic carbons of the five-membered ring appearing upfield. researchgate.net

Table 2: Typical NMR Spectral Data for Related Pyrazole and Indene Structures
TechniqueMoietyCharacteristic Signals (ppm)Reference
¹H NMRPyrazole Ring (C4-H)δ 6.6-6.7 (singlet) d-nb.info
¹H NMRPyrazole Ring (N-H)δ 7.26-7.37 (singlet) d-nb.info
¹H NMRPyrazoline Ring (CH₂)δ 3.04-3.25 (doublet of doublets) researchgate.net
¹³C NMRPyrazole Ring (C3/C5)δ ~140-155 cdnsciencepub.com
¹³C NMRPyrazole Ring (C4)δ ~100-110 cdnsciencepub.com
¹³C NMRIndenone (C=O)δ ~190-204 nih.gov

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. unifi.it For this compound (C₁₂H₁₂N₂), the expected monoisotopic mass is 184.10 g/mol . uni.lu Electron Ionization (EI-MS) typically shows a prominent molecular ion peak (M⁺). researchgate.net The fragmentation pattern of pyrazoles is often characterized by the cleavage of the ring, which can help in confirming the structure and the nature of the substituents. d-nb.inforesearchgate.net High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. nih.gov

Infrared (IR) Spectroscopy:

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.com For this compound, the IR spectrum would exhibit characteristic absorption bands. Key expected vibrations include:

N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H group of the pyrazole ring. semanticscholar.org

C-H Stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds in the indene ring and above 3000 cm⁻¹ for the aromatic C-H bonds.

C=N and C=C Stretching: Absorptions in the 1400-1650 cm⁻¹ region are characteristic of the C=N stretching of the pyrazole ring and the C=C stretching of both the pyrazole and the aromatic part of the indene system. d-nb.info

The combination of these analytical techniques provides a comprehensive and definitive characterization of the structure and purity of this compound and its derivatives, ensuring the correct molecule has been synthesized. researchgate.netnih.gov

Structure Activity Relationship Sar Investigations of 3 2,3 Dihydro 1h Inden 5 Yl 1h Pyrazole Derivatives

Impact of Substituent Variation on Bioactivity Profiles

The bioactivity of 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole derivatives is highly sensitive to the nature and position of substituents on both the pyrazole (B372694) and the indan (B1671822) ring systems. Research on analogous 3-aryl-pyrazole systems has demonstrated that modifications can profoundly influence target engagement, often by exploiting specific pockets within an enzyme's active site. nih.govnih.gov

On the indan moiety, substituent effects are critical. Studies on similar kinase inhibitors show a preference for specific substitutions on the aryl ring to enhance potency. For instance, in related 5-phenyl-1H-pyrazole series targeting V600E-B-RAF kinase, electron-withdrawing groups such as fluorine on the phenyl ring were found to be favorable for activity. nih.gov Conversely, research into EGFR and HER-2 kinase inhibitors indicated a preference for electron-donating groups on the phenyl ring attached to the pyrazole core. nih.gov This suggests that for this compound derivatives, the optimal electronic nature of substituents on the indan ring would be target-dependent.

Substitutions on the pyrazole ring itself also play a pivotal role. The N1 position of the pyrazole is often a key point for modification to modulate properties. In many kinase inhibitor scaffolds, this position extends into solvent-exposed regions of the ATP-binding pocket, making it an ideal site for introducing polar groups to improve solubility and pharmacokinetic profiles. nih.gov For example, adding polar moieties at this position is often more favorable for activity than hydrophobic ones. nih.gov

The following table summarizes SAR findings for a series of analogous pyrazole-based kinase inhibitors, illustrating the impact of substituent changes on biological activity.

Compound IDR1 (Aryl Moiety)R2 (N1-pyrazole)Target KinaseIC50 (nM)
A 4-fluorophenylHASK1580
B 4-fluorophenylCH₃ASK1>20000
C pyrazol-4-ylHASK129
D 3-fluorophenylHAurora A150
E 3-fluorophenylCH₃Aurora A800
F 4-chloro-3-trifluoromethylphenylHp38α5

This table is a representative compilation based on data from related pyrazole inhibitor studies to illustrate SAR principles.

Conformational Analysis and Stereochemical Influences on Ligand-Target Interactions

The three-dimensional structure and conformational flexibility of a ligand are paramount for its interaction with a biological target. The 2,3-dihydro-1H-inden-5-yl group of the core molecule is a conformationally restricted analogue of a phenyl or substituted phenyl group. Unlike a simple 3-phenyl-pyrazole where there is free rotation around the C-C bond connecting the two rings, the indan system has a fixed, bicyclic structure.

This conformational rigidity can be advantageous for bioactivity. By locking the aryl moiety into a specific, low-energy conformation, the entropic penalty upon binding to a rigid receptor site is reduced, which can lead to higher binding affinity. The puckered five-membered ring of the indan group introduces specific stereochemical features that can be exploited for selective interactions within a binding pocket.

Studies on other pyrazole derivatives with fused or conformationally restricted systems have highlighted the importance of molecular shape. For instance, the solid-state analysis of some flexible pyrazolone (B3327878) derivatives revealed that they adopt specific folded conformations. bohrium.com Theoretical calculations often confirm that such folded conformations are energetically stable. bohrium.com This intrinsic preference for a particular shape can pre-organize the molecule for optimal binding.

The stereochemistry of any substituents on the indan ring, particularly on the C1 or C2 positions of the cyclopentyl portion, would introduce chiral centers. The absolute configuration of these centers can have a dramatic impact on ligand-target interactions. One enantiomer may fit perfectly into a chiral binding pocket, while the other may experience steric clashes, leading to significant differences in biological activity. This stereochemical influence is a well-documented phenomenon in kinase inhibitors, where enantiomeric pairs often exhibit orders of magnitude difference in potency.

Pharmacophore Elucidation and Molecular Descriptors Correlating with Activity

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For kinase inhibitors based on the pyrazole scaffold, several common pharmacophoric features have been identified through computational and experimental studies. nih.govmdpi.com

A typical pharmacophore for a pyrazole-based kinase inhibitor includes:

A Hydrogen Bond Donor: The N-H group at the N1 position of the pyrazole ring is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site.

A Hydrogen Bond Acceptor: The N2 atom of the pyrazole ring acts as a hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The 3-aryl group, in this case, the 2,3-dihydro-1H-inden-5-yl moiety, serves as a key hydrophobic feature that occupies a hydrophobic pocket within the active site. The specific shape and electronic properties of this group are critical for affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies correlate the biological activity of a series of compounds with their physicochemical properties, or molecular descriptors. semanticscholar.org These models help in understanding the key features driving activity and in designing more potent molecules.

Key molecular descriptors that often correlate with the activity of pyrazole-based inhibitors include:

Topological Descriptors: These relate to the connectivity and branching of the molecule. For instance, descriptors encoding the shape and size of the indan moiety can be critical.

Electronic Descriptors: Parameters like the partial charges on the pyrazole nitrogen atoms or the electrostatic potential of the indan ring can influence hydrogen bonding and other electrostatic interactions.

The following table lists some important molecular descriptors and their general correlation with the activity of kinase inhibitors.

Molecular DescriptorDescriptionGeneral Correlation with Activity
LogP Octanol-water partition coefficientOptimal range often exists; too high or too low can be detrimental.
TPSA (Topological Polar Surface Area) Sum of surfaces of polar atomsInfluences cell permeability and solubility; often inversely correlated with CNS penetration.
HBD (Hydrogen Bond Donors) Number of hydrogen bond donorsCrucial for specific interactions with the target; N1-H of pyrazole is key.
HBA (Hydrogen Bond Acceptors) Number of hydrogen bond acceptorsImportant for target binding; N2 of pyrazole is a key acceptor.
Aromatic Ring Count Number of aromatic ringsContributes to hydrophobic and π-stacking interactions.

By analyzing these descriptors across a library of this compound derivatives, predictive QSAR models can be developed to guide the synthesis of new analogues with enhanced biological activity. nih.govsemanticscholar.org

Mechanistic Insights into the Biological Actions of 3 2,3 Dihydro 1h Inden 5 Yl 1h Pyrazole Analogs

Molecular Target Identification and Validation Strategies

The biological effects of pyrazole (B372694) analogs are initiated by their interaction with specific molecular targets. Identifying these targets is a critical step in understanding their mechanism of action. A predominant strategy in the investigation of pyrazole derivatives has been the exploration of their role as kinase inhibitors, given that kinases are crucial regulators of numerous cellular functions and are often dysregulated in diseases like cancer. mdpi.com

Structure-based virtual screening (SBVS) campaigns have been employed to identify pyrazole scaffolds that can inhibit specific kinases, such as Cyclin-dependent kinase 8 (CDK8), which is implicated in inflammatory pathways and fibrosis. nih.gov Fragment-based screening is another powerful approach, where small, simple molecules (fragments) are screened for weak binding to a target. This method led to the discovery of pyrazole-benzimidazole fragments as starting points for the development of potent inhibitors for targets like Aurora kinases and CDKs. acs.org

Once potential targets are identified, validation is performed through various biochemical and cellular assays. For kinase inhibitors, this involves in vitro kinase activity assays to determine potency (IC50 values) and selectivity profiling against large panels of kinases to assess specificity. nih.govmdpi.com For instance, a pyrazole-based macrocycle was identified as a highly selective inhibitor for the kinase MST3 through differential scanning fluorimetry (DSF) assays, which measure the thermal stabilization of a protein upon ligand binding. biorxiv.org Other targets for pyrazole analogs have been identified, including the anti-apoptotic protein Bcl-2, tubulin, and enzymes like cyclooxygenase (COX). mdpi.commdpi.comresearchgate.net The indenopyrazole analogue, a close structural relative, was found to compete with colchicine (B1669291) for binding to tubulin, thereby inhibiting its polymerization. mdpi.com

Table 1: Molecular Targets of Selected Pyrazole Analogs
Pyrazole Analog ClassIdentified Molecular Target(s)Key Research FindingReferences
Pyrazolo[1,5-a]pyrimidinesTubulinInhibits tubulin polymerization by binding to the colchicine site. mdpi.com
IndenopyrazolesTubulinCompetes with colchicine in binding to tubulin, inhibiting polymerization. mdpi.com
Pyrazole-based hybridsCDK2, EGFR, VEGFR-2Exhibits potent inhibitory activity against various kinases involved in cell cycle and angiogenesis. mdpi.comnih.govmdpi.com
Pyrazol-4-yl Urea (AT9283)Aurora A, Aurora B, JAK2, AblActs as a multitargeted kinase inhibitor. acs.org
1,3,5-Trisubstituted-1H-pyrazolesBcl-2Shows high binding affinity to the anti-apoptotic protein Bcl-2. researchgate.netnih.gov
Indazole derivativesInhibitors of endothelial tube formationDemonstrate anti-angiogenic properties by inhibiting the formation of new blood vessels. researchgate.net
3-amino-1H-pyrazole-based macrocyclesMST3 KinaseDisplays high selectivity for MST3 over other kinases. biorxiv.org

Elucidation of Signaling Pathways and Cellular Responses

The interaction of pyrazole analogs with their molecular targets triggers a cascade of events, altering intracellular signaling pathways and culminating in specific cellular responses. The nature of these responses is diverse and is intrinsically linked to the function of the inhibited protein.

Inhibition of kinases by pyrazole derivatives can profoundly disrupt key signaling pathways that control cell proliferation, survival, and differentiation. For example, pyrazole inhibitors of CDK8 have been shown to disrupt the TGF-β1/Smad signaling axis, a pathway associated with fibrosis. nih.gov Analogs targeting the Akt kinase pathway can decrease the phosphorylation of its substrates, leading to reduced cell survival and proliferation. mdpi.com A unique thieno[2,3-c]pyrazole derivative was found to interfere with Src and MAP pathway signaling, leading to hypophosphorylation of kinases like p38, CREB, Akt, and STAT3, while causing hyperphosphorylation of Fgr, Hck, and ERK 1/2. mdpi.com

The ultimate cellular outcomes of these pathway modulations are often cytostatic or cytotoxic. A common response observed with many anticancer pyrazole derivatives is the induction of apoptosis, or programmed cell death. mdpi.com This can be achieved by targeting the Bcl-2 family of proteins; inhibition of anti-apoptotic members like Bcl-2 leads to the activation of pro-apoptotic proteins such as Bax and subsequent activation of caspases, the executioners of apoptosis. nih.govnih.gov Another frequent outcome is cell cycle arrest. Indenopyrazole analogs that inhibit tubulin polymerization cause cells to arrest in the G2/M phase of the cell cycle. mdpi.com Similarly, pyrazole-based inhibitors of CDKs can induce cell cycle arrest at the G1 phase. mdpi.com Other cellular responses include the inhibition of angiogenesis (the formation of new blood vessels) and the disruption of the mitotic spindle. mdpi.commdpi.com

Table 2: Signaling Pathways and Cellular Responses Modulated by Pyrazole Analogs
Pyrazole Analog ClassAffected Signaling PathwayObserved Cellular ResponseReferences
IndenopyrazolesPTEN/Akt/NF-кB signalingG2/M phase cell cycle arrest; Apoptosis. mdpi.com
Thieno[2,3-c]pyrazolesSrc and MAP kinase pathwaysCell cycle disruption; Microtubule and mitotic spindle disruption. mdpi.com
1,3,5-Trisubstituted-1H-pyrazolesApoptotic pathways (Bcl-2, Caspase)Induction of apoptosis; DNA damage. nih.gov
N-propananilide derivatives with pyrazoleBax/Caspase-3 pathwayNeuroprotection via decreased levels of pro-apoptotic proteins. nih.gov
Pyrazole-based CDK inhibitorsTGF-β/Smad signalingDisruption of pathways associated with fibrosis. nih.gov
General Pyrazole DerivativesVEGF signaling pathwayInhibition of angiogenesis. mdpi.com

Biochemical Pathway Interventions

At the biochemical level, pyrazole analogs intervene in cellular processes through specific molecular interactions that disrupt normal pathway function. These interventions are the direct consequence of the binding of the compound to its molecular target.

A primary mode of intervention for many pyrazole analogs is the inhibition of enzymatic activity. As kinase inhibitors, they typically function by competing with ATP (adenosine triphosphate) for binding to the enzyme's active site, thereby preventing the phosphorylation of substrate proteins. This action blocks the signal transduction cascade at its source. For example, pyrazole derivatives have been shown to inhibit the kinase activity of EGFR, VEGFR, and CDKs, which is fundamental to their anti-proliferative effects. mdpi.comnih.gov

Another significant biochemical intervention is the disruption of protein-protein interactions and protein polymerization. Indenopyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) analogs that target tubulin interfere with the dynamic process of microtubule assembly and disassembly. mdpi.commdpi.com By binding to tubulin, they prevent its polymerization into microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to mitotic arrest and subsequent apoptosis. mdpi.com

Furthermore, pyrazole analogs can directly modulate the levels and activity of proteins involved in specific pathways. In the context of apoptosis, certain 1,3,5-trisubstituted pyrazole derivatives have been shown to not only bind to Bcl-2 but also to promote the activation of pro-apoptotic proteins like Bax and Caspase-3. researchgate.netnih.gov This shifts the cellular balance towards programmed cell death, a desirable outcome in cancer therapy. The neuroprotective effects of some pyrazole-containing N-propananilide derivatives have been attributed to their ability to decrease the expression levels of the pro-apoptotic protein Bax and reduce the activation of caspase-3. nih.gov

Computational Chemistry and Molecular Modeling Applications in Research on 3 2,3 Dihydro 1h Inden 5 Yl 1h Pyrazole

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as a derivative of 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole, might interact with a biological target at the atomic level.

Research on structurally related pyrazole (B372694) derivatives has demonstrated the utility of molecular docking in elucidating key interactions within the active sites of various proteins. For instance, docking studies on pyrazolyl, dihydro-1H-inden-1-one derivatives have been performed to understand their interactions with enzymes like DNA gyrase. chemmethod.comchemmethod.com These studies revealed that specific substitutions on the pyrazole and indene (B144670) rings could lead to hydrogen bonding and van der Waals interactions with crucial amino acid residues. chemmethod.comchemmethod.com

In one study, a series of novel 2-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one derivatives were docked against the E. coli DNA gyrase protein (PDB ID: 6KZV). The results indicated that compounds with electron-withdrawing or donating groups formed significant interactions. For example, a nitro-substituted derivative formed a hydrogen bond with the ARG-76 residue, while also engaging in van der Waals interactions with residues such as ASP-73, ASN-46, and VAL-120. chemmethod.comchemmethod.com Such findings are instrumental in rationalizing the observed biological activity and guiding the synthesis of more potent analogues.

Similarly, docking studies of other pyrazole derivatives have been used to screen for potential inhibitors of various protein kinases, which are key targets in cancer therapy. nih.govresearchgate.net These computational analyses show that pyrazole-based ligands can fit deeply within the binding pockets of proteins like VEGFR-2, Aurora A, and CDK2, forming stable hydrogen bonds that are characteristic of potent inhibitors. nih.govresearchgate.net The binding energy, inhibition constants, and ligand efficiency are calculated to rank potential inhibitors for further experimental validation. nih.govnih.gov

Target ProteinPDB IDKey Interacting ResiduesType of InteractionReference Compound(s)
E. coli DNA Gyrase6KZVARG-76, ASP-73, ASN-46Hydrogen Bonding, van der WaalsPyrazolyl, dihydro-1H-inden-1-one derivatives
VEGFR-22QU5Not SpecifiedHydrogen Bonding1H-pyrazole derivatives
Aurora A Kinase2W1GNot SpecifiedHydrogen Bonding1H-pyrazole derivatives
CDK22VTONot SpecifiedHydrogen Bonding1H-pyrazole derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. derpharmachemica.com These methods provide detailed information about molecular structure, vibrational frequencies, and the distribution of electrons, which are fundamental to understanding a molecule's reactivity and interactions.

For pyrazole-containing compounds, DFT calculations can determine the optimized molecular geometry, bond lengths, and bond angles. derpharmachemica.com Such studies have been performed on various pyrazole derivatives to correlate theoretical data with experimental results from FT-IR and NMR spectroscopy. derpharmachemica.comresearchgate.net

A key application of quantum chemistry is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. derpharmachemica.comresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. This information is vital for predicting how a compound like this compound might participate in chemical reactions or bind to a biological target.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. derpharmachemica.comresearchgate.net These maps are color-coded to show regions of positive (electron-poor) and negative (electron-rich) potential, highlighting the areas most likely to be involved in intermolecular interactions, such as hydrogen bonding. researchgate.net

Computational MethodKey Parameters CalculatedSignificance
Density Functional Theory (DFT)Optimized molecular geometry, vibrational frequencies, bond lengths/anglesProvides fundamental structural and electronic data, correlates with experimental spectra.
Frontier Molecular Orbital (FMO) AnalysisHOMO energy, LUMO energy, HOMO-LUMO gapIndicates chemical reactivity, kinetic stability, and charge transfer properties.
Molecular Electrostatic Potential (MEP)3D map of electron densityIdentifies nucleophilic and electrophilic sites, predicts regions for intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby saving time and resources in the drug discovery process. msjonline.orgej-chem.org

Numerous QSAR studies have been successfully conducted on various classes of pyrazole derivatives to model their anti-inflammatory, anticancer, and antimicrobial activities. msjonline.orgneuroquantology.comnih.gov These studies involve calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area, shape indices.

Lipophilic properties: LogP (partition coefficient).

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation that correlates these descriptors with the observed biological activity (e.g., pIC50). msjonline.orgnih.gov

For example, a 3D-QSAR study on tetrasubstituted pyrazole derivatives as COX-2 inhibitors found a strong correlation between the steric and electronic fields of the molecules and their inhibitory activity. msjonline.org The resulting model not only predicted the activity of new compounds but also provided a visual representation of which regions of the molecule could be modified to enhance potency. msjonline.org Similarly, QSAR models for pyrazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have highlighted the importance of specific structural features for inhibitory action. nih.gov

Activity StudiedKey Descriptor TypesStatistical MethodQSAR Model Significance
Anti-inflammatory (p38 kinase)3D descriptors, physicochemicalNot SpecifiedExplored binding requirements of pyrazole derivatives. neuroquantology.com
COX-2 InhibitionPhysicochemical descriptorsMultiple Linear Regression (MLR)Developed a statistically significant model (r² = 0.835) for predicting activity. msjonline.org
EGFR InhibitionAdjacency distance matrix descriptorsStepwise Multiple Linear Regression (SW-MLR)Identified structural features influencing EGFR kinase inhibition. nih.gov
Analgesic ActivityPartition coefficients, MO indicesNot SpecifiedIndicated that transport processes and electronic factors are key determinants of activity. oup.com

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, involves the computational screening of large libraries of chemical structures to identify molecules that are likely to bind to a specific drug target. ijnrd.org This approach allows researchers to rapidly narrow down a vast chemical space to a manageable number of promising candidates for experimental testing. researchgate.net

The this compound scaffold can serve as a core structure for the design of a virtual library. By systematically modifying the scaffold—adding various substituents at different positions on the pyrazole and indene rings—a large and diverse collection of virtual compounds can be generated. This library can then be screened against the 3D structure of a target protein using high-throughput docking. rasayanjournal.co.in

The process typically involves:

Scaffold Selection: Choosing a core structure known to have some biological relevance, such as the pyrazole-indene framework.

Library Enumeration: Generating a large set of derivatives by adding a wide range of chemical groups (R-groups) to the scaffold.

Filtering: Applying filters based on drug-likeness criteria (e.g., Lipinski's rule of five) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to remove compounds with unfavorable characteristics. ijnrd.org

Docking and Scoring: Docking the remaining compounds into the active site of the target protein and using a scoring function to rank them based on their predicted binding affinity. rasayanjournal.co.in

This strategy has been effectively used with pyrazole-based scaffolds to identify potential inhibitors for targets ranging from fungal enzymes to cancer-related proteins. ijnrd.orgrasayanjournal.co.in The creation of vast, readily synthesizable virtual libraries, such as the Pfizer Global Virtual Library (PGVL), has further enhanced the power of this approach, allowing for the exploration of immense chemical spaces to find novel leads. nih.govnih.gov

Future Perspectives and Emerging Research Directions

Design and Synthesis of Advanced Scaffolds and Hybrid Molecules

The pyrazole (B372694) nucleus is a privileged scaffold in medicinal chemistry, known for its metabolic stability and wide range of biological activities. nih.govfrontiersin.org A significant future direction involves the rational design and synthesis of more complex molecular architectures based on the 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole core. This includes the creation of advanced scaffolds through multi-component reactions, which allow for the efficient construction of diverse molecular libraries. unicamp.br

A key strategy is the development of molecular hybrids, where the core pyrazole-indane structure is combined with other pharmacologically active motifs. chemistryviews.org This hybridization aims to create synergistic effects, enhance potency, or improve selectivity for specific biological targets. chemistryviews.org For instance, integrating fragments known to interact with specific enzyme active sites or protein-protein interfaces could lead to next-generation inhibitors. researchgate.netmdpi.com Techniques such as click chemistry and automated library synthesis are expected to accelerate the creation of these novel hybrid molecules, enabling the rapid exploration of structure-activity relationships (SAR). nih.govresearchgate.net By modifying the core structure—for example, by creating fused heterocyclic systems like indenopyrazoles—researchers can fine-tune the compound's physicochemical properties for improved therapeutic profiles. researchgate.netnih.govnih.gov

Exploration of Novel Therapeutic Applications Beyond Current Scope

While pyrazole derivatives have been extensively studied for applications in oncology and inflammation, future research will likely uncover novel therapeutic uses for compounds like this compound. researchgate.net The broad spectrum of biological activities associated with the pyrazole scaffold—including antimicrobial, antiviral, antidepressant, and antidiabetic properties—suggests that its derivatives could be repurposed for a variety of diseases. researchgate.netnih.govmdpi.com

Emerging research into indenopyrazoles as potential tubulin polymerization inhibitors, for instance, points toward applications in neurodegenerative disorders where microtubule stability is compromised. researchgate.net Furthermore, the structural similarity of pyrazole-based compounds to ligands for various receptors and enzymes makes them attractive candidates for screening against new targets. Exploring their efficacy in areas such as cardiovascular diseases, neuroprotection, and rare genetic disorders could yield significant breakthroughs. The development of pyrazole analogs as dual inhibitors, for example targeting both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, represents a promising approach for creating more potent anti-inflammatory agents with potentially fewer side effects. researchgate.net

Integration of Multi-omics Data in Compound Characterization

A significant emerging trend in drug discovery is the integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—to comprehensively characterize the mechanism of action of small molecules. For this compound and its derivatives, this approach can provide an unbiased, holistic view of their cellular effects. By analyzing changes in gene expression, protein levels, and metabolite profiles in response to compound treatment, researchers can identify novel biological targets and pathways.

This systems biology approach moves beyond a single-target focus, revealing the complex network of interactions a compound engages in within a biological system. nih.gov For example, proteomic analysis can identify the full range of proteins that bind to the compound, while metabolomic profiling can uncover downstream effects on cellular metabolism. chemistryviews.org Integrating these datasets can help in predicting potential off-target effects, understanding mechanisms of resistance, and identifying biomarkers for patient stratification. Artificial intelligence and machine learning algorithms are becoming essential tools for analyzing these large, complex datasets to uncover meaningful biological insights and guide further drug development.

Development of High-Throughput Screening Methodologies

To accelerate the discovery of new therapeutic applications, the development of robust high-throughput screening (HTS) methodologies is crucial. nih.gov HTS allows for the rapid testing of large libraries of compounds, such as derivatives of this compound, against a multitude of biological targets. nih.gov This process leverages automation, miniaturization, and sophisticated data analysis to efficiently identify "hit" compounds that modulate a target in a desired manner. nih.gov

Future efforts will focus on creating more physiologically relevant HTS assays, such as those using 3D cell cultures or organoids, to better predict in vivo efficacy. High-content screening (HCS), an extension of HTS that uses automated microscopy and image analysis, can provide deeper insights into a compound's effects on cellular morphology and function. The application of high-throughput virtual screening (HTVS) is also a cost-effective and efficient alternative to traditional laboratory methods, enabling the computational analysis of vast compound libraries against specific enzyme structures. These advanced screening platforms will be instrumental in exploring the full therapeutic potential of the pyrazole-indane scaffold and identifying lead compounds for further optimization.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole, and how is purity optimized?

  • Methodology : A visible-light-promoted metal-free approach using donor/donor diazo precursors enables efficient synthesis. For example, ethyl 3-((2,3-dihydro-1H-inden-5-yl)amino)-3-phenylpropanoate (a related intermediate) is synthesized via column chromatography (hexane:EtOAc, 10:1) with a 60% yield .
  • Purification : Reverse-phase HPLC or silica gel chromatography is recommended to isolate the compound, followed by characterization via 1^1H/13^13C NMR and HRMS to confirm purity.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Techniques :

  • NMR : 1^1H NMR identifies proton environments (e.g., indenyl and pyrazole protons), while 13^13C NMR confirms carbon connectivity.
  • HRMS : Exact mass analysis (e.g., 223.0795638 Da for derivatives) validates molecular composition .
  • IR Spectroscopy : Detects functional groups like N-H stretches in pyrazole rings .

Q. What challenges arise in achieving regioselectivity during pyrazole functionalization?

  • Key Issues : Competing tautomerism (e.g., 1H- vs. 2H-pyrazole forms) and steric effects from the dihydroindenyl group can skew reactivity.
  • Solutions : Use directing groups (e.g., boronic esters) or transition-metal catalysts to enhance regiocontrol .

Advanced Research Questions

Q. How does tautomerism influence the crystal structure and physicochemical properties of pyrazole derivatives?

  • Structural Insights : X-ray diffraction reveals that tautomers (e.g., 3- vs. 5-substituted pyrazoles) exhibit distinct dihedral angles (10.7°–19.8°) between aromatic rings, affecting molecular packing. Hydrogen bonding (N–H⋯N) and weak C–H⋯F interactions stabilize the lattice .
  • Refinement Tools : SHELXL refines disordered structures by modeling anisotropic displacement parameters and twin laws .

Q. What computational approaches elucidate the electronic properties and reactivity of this compound?

  • DFT Methods : B3LYP/6-31G(d,p) calculations predict HOMO-LUMO gaps, electrophilicity, and Mulliken charges. For example, a HOMO energy of -6.2 eV and LUMO of -1.8 eV suggest moderate chemical reactivity .
  • Applications : Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for derivatization .

Q. How is kinase inhibition potency quantified, and what models predict in vivo efficacy?

  • Assays : IC50_{50} values (e.g., 0.13 nM for B-Raf inhibition) are determined via enzymatic assays using recombinant kinases .
  • Pharmacodynamic Models : Indirect response models link plasma concentrations (e.g., 3.06 µM IC50_{50} for pMEK1 inhibition) to tumor growth stasis in xenografts. A Hill coefficient (~8) indicates steep dose-response relationships .

Q. What role do hydrogen bonding networks play in the compound’s crystallographic behavior?

  • Crystal Packing : N–H⋯N hydrogen bonds form R44_4^4(12) motifs in asymmetric units, while C–H⋯F interactions extend into 3D networks. SHELXPRO refines these interactions using high-resolution diffraction data (<1 Å) .

Q. How can exact mass spectrometry and metabolite profiling enhance pharmacokinetic studies?

  • Techniques : LC-HRMS (e.g., Q-TOF) identifies metabolites like N-(2,3-dihydro-1H-inden-5-yl)-2-[[3-(2-fluorophenyl)-4-oxo-2-quinazolinyl]thio]acetamide (m/z 445.0969) via isotopic patterns and fragmentation pathways .

Key Considerations for Researchers

  • Synthetic Optimization : Prioritize regioselective methods to avoid byproducts.
  • Crystallography : Use SHELXL for handling disorder and twinning in small-molecule structures.
  • Biological Assays : Validate kinase inhibition with orthogonal methods (e.g., Western blotting for pMEK1).

For further reading, consult primary literature on SHELX refinement , DFT-based reactivity , and pharmacodynamic modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.